1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
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Overview
Description
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a dimethoxyphenyl group and a hydroxyisopropyl urea moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea involves multiple steps, starting from commercially available reagents. The key steps typically include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto ester.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidinone ring with a 3,4-dimethoxyphenyl group, often through a nucleophilic aromatic substitution reaction.
Attachment of the Hydroxyisopropyl Urea Moiety: This final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanone: This compound shares the dimethoxyphenyl group but differs in the rest of the structure.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Another compound with a dimethoxyphenyl group, but with a different core structure.
Uniqueness
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is unique due to its combination of a pyrrolidinone ring, a dimethoxyphenyl group, and a hydroxyisopropyl urea moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,10-21)19-16(23)18-11-7-15(22)20(9-11)12-5-6-13(24-3)14(8-12)25-4/h5-6,8,11,21H,7,9-10H2,1-4H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNYKRKJWOCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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